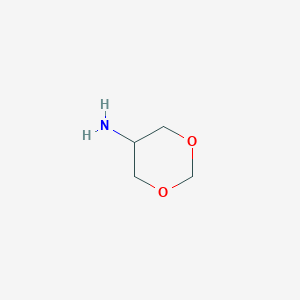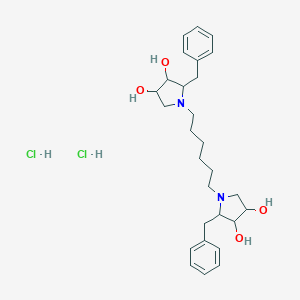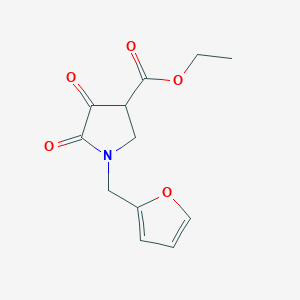
3-Cyano-6-isopropylchromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-6-isopropylchromone, also known as 6-Isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile, is a chemical compound with the empirical formula C13H11NO2 . It has a molecular weight of 213.23 .
Molecular Structure Analysis
The molecular structure of 3-Cyano-6-isopropylchromone consists of 13 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The compound belongs to the chromone family, which are derivatives of benzopyran with a substituted keto group on the pyran ring .Physical And Chemical Properties Analysis
3-Cyano-6-isopropylchromone is a solid at room temperature with a melting point of 118-120 °C .Aplicaciones Científicas De Investigación
Synthetic Potential and Intermediary Role 3-Cyano-6-isopropylchromone and its derivatives are significant due to their role as intermediates in synthesizing various compounds with potential medicinal applications. For instance, 3-cyanochromones are extensively used as dienophiles in synthesizing compounds with selective acetylcholinesterase inhibiting activity, highlighting their importance in creating anti-allergic substances and other pharmacologically relevant compounds. The enhancement of the dienophilic nature of the carbon-carbon double bond by the cyano group underlines its synthetic versatility (Reddy et al., 2004)(Reddy et al., 2004).
Electrophilicity and Structural Characterization Research into the electrophilicity of derivatives of 3-Cyano-6-isopropylchromone, such as studies on the intrinsic electrophilicity of certain pyrimidine derivatives, provides insights into their reactivity and potential for forming glutathione conjugates. This characteristic is crucial for understanding their interactions within biological systems, potentially impacting the design of new drugs with improved safety profiles (Kalgutkar et al., 2011)(Kalgutkar et al., 2011).
Thermodynamic Properties The study of the thermodynamic properties, such as the enthalpies of combustion and formation of 3-formyl-6-isopropylchromone, is fundamental in understanding the stability and reactivity of such compounds. These properties are essential for various applications, including the development of new materials and the study of energy-related processes (Flores et al., 2006)(Flores et al., 2006).
Novel Synthetic Methods and Applications Innovative synthetic methods have been developed for producing 3-Cyano-6-isopropylchromone derivatives, showcasing the ongoing research interest in exploiting their potential further. For example, novel, highly potent aldose reductase inhibitors have been synthesized from cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, indicating the relevance of 3-cyano-6-isopropylchromone structures in medicinal chemistry (Da Settimo et al., 2003)(Da Settimo et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-5,7-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVAJLIIWCJMJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352906 |
Source


|
| Record name | 3-Cyano-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-isopropylchromone | |
CAS RN |
50743-32-3 |
Source


|
| Record name | 3-Cyano-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Isopropylchromone-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


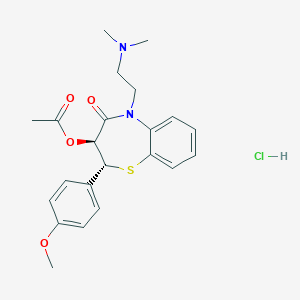
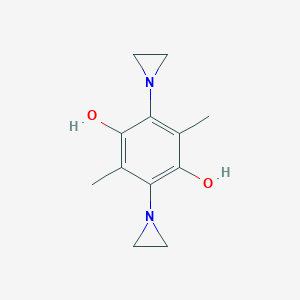
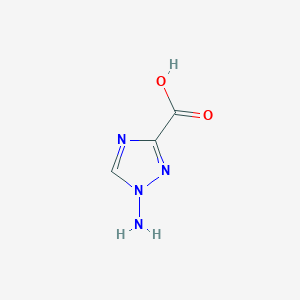
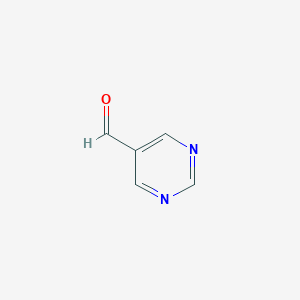
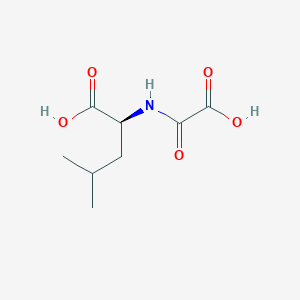

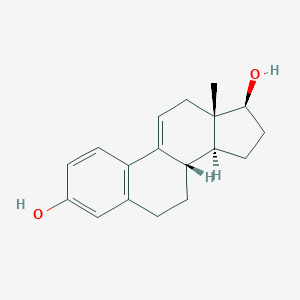
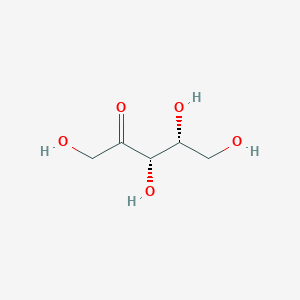
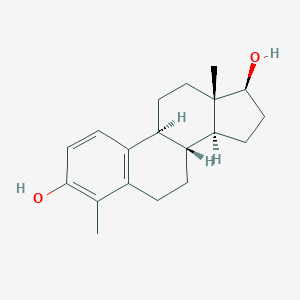
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
